L-372662

Description

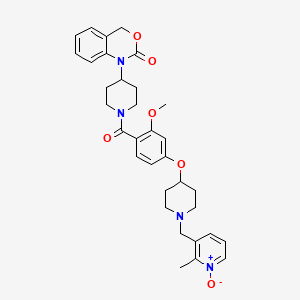

Structure

3D Structure

Properties

IUPAC Name |

1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWSXDUHUVMPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-26-3 | |

| Record name | L-372662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162045263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-372662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95DW687N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-372662: A Technical Guide to its Mechanism of Action as an Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-372662 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This compound competitively binds to the human oxytocin receptor with high affinity, effectively blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism of the OTR makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by excessive oxytocin activity, such as preterm labor.

Core Mechanism of Action: Oxytocin Receptor Antagonism

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 subunit. By binding to the receptor, this compound prevents the binding of oxytocin, thereby inhibiting the initiation of the downstream signaling cascade. This blockade of OTR signaling forms the basis of its pharmacological effects.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor normally triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in myometrial contractions. This compound, by preventing the initial binding of oxytocin, abrogates this entire signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

| Parameter | Value | Species/System |

| Binding Affinity (Ki) | 4.1 nM | Cloned Human Oxytocin Receptor |

| In Vivo Potency (AD50) | 0.71 mg/kg (intravenous) | Rat |

| Oral Bioavailability | 90% | Rat |

| Oral Bioavailability | 96% | Dog |

Table 1: Summary of Quantitative Data for this compound.[1]

Detailed Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on the original research publication by Bell et al. in the Journal of Medicinal Chemistry, 1998.

In Vitro Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of this compound for the human oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Protocol:

-

Receptor Preparation: Membranes from a stable cell line recombinantly expressing the human oxytocin receptor are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

Radioligand: A specific, high-affinity radiolabeled oxytocin receptor antagonist is used as the tracer.

-

Assay Conditions: The assay is performed in a suitable buffer at a defined pH and temperature.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assay for AD50 Determination in Rats

This protocol assesses the in vivo potency of this compound by measuring its ability to inhibit oxytocin-induced uterine contractions in a rat model.

Experimental Workflow:

References

L-372,662: A Technical Guide to its Oxytocin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-372,662 for the oxytocin (B344502) receptor (OTR). It includes detailed experimental protocols for assessing receptor binding and explores the downstream signaling pathways affected by this interaction. The information is presented to support research and development efforts targeting the oxytocin system.

Introduction to L-372,662

L-372,662 is a potent and orally active non-peptide antagonist of the oxytocin receptor. Its development marked a significant step in the exploration of non-peptide molecules for modulating the oxytocin system, offering potential therapeutic applications in conditions such as preterm labor. Understanding its binding characteristics and the subsequent cellular signaling is crucial for its application in pharmacological research.

Binding Affinity of L-372,662 to the Oxytocin Receptor

The binding affinity of L-372,662 has been characterized in various studies, demonstrating its high potency for the human oxytocin receptor (hOTR). The affinity is typically determined through competitive radioligand binding assays.

Table 1: Quantitative Binding Affinity Data for L-372,662 and Other OTR Ligands

| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Kd (nM) | Reference |

| L-372,662 | Wild-type hOTR | CHO | [3H]-Oxytocin | 4.8 | 5.8 | [1] |

| L-372,662 | [A318G] hOTR mutant | CHO | [3H]-Oxytocin | - | 73 | [1] |

| L-368,899 | Rat Uterus OTR | - | - | 8.9 (IC50) | - | |

| L-368,899 | Human Uterus OTR | - | - | 26 (IC50) | - | |

| L-371,257 | Human OTR | - | - | 19 | - |

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity. A lower value indicates a higher affinity.

Experimental Protocol: Radioligand Binding Assay for Oxytocin Receptor

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like L-372,662 for the oxytocin receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).

-

Radioligand: [3H]-Oxytocin.

-

Test Compound: L-372,662 or other compounds of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/C).

-

Cell Harvester and Scintillation Counter.

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Membrane Preparation: Thaw frozen cell membranes expressing the oxytocin receptor and resuspend them in assay buffer to a final protein concentration that will yield 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the components in the following order:

-

50 µL of assay buffer.

-

50 µL of the test compound at various concentrations (or vehicle for total binding and unlabeled oxytocin for non-specific binding).

-

50 µL of [3H]-Oxytocin at a concentration close to its Kd.

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled oxytocin) from the total binding (counts with vehicle).

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[2] Activation of the OTR by an agonist initiates a cascade of intracellular events. As an antagonist, L-372,662 blocks the initiation of these signaling pathways.

Gq-Mediated Pathway

The canonical signaling pathway activated by the oxytocin receptor involves the Gq alpha subunit.

Caption: The Gq-mediated signaling pathway of the oxytocin receptor.

Upon agonist binding, the OTR activates the Gq protein, which in turn stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] These events culminate in various cellular responses, such as smooth muscle contraction.

Other Signaling Pathways

The oxytocin receptor can also couple to other G proteins, such as Gi, and activate additional signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] These alternative pathways contribute to the diverse physiological roles of oxytocin.

References

L-372662: A Technical Profile of its Selectivity for Vasopressin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of the compound L-372662 against the V1a, V1b, and V2 vasopressin receptor subtypes. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

The binding affinity of this compound for the human vasopressin V1a receptor has been reported. However, comprehensive, publicly available data regarding its affinity for the V1b and V2 receptor subtypes is limited. The following table summarizes the known binding affinity and highlights the missing data.

| Compound | Receptor Subtype | Parameter | Value |

| This compound | Vasopressin V1a | pKi | 8.4 |

| This compound | Vasopressin V1b | pKi / Ki / IC50 | Data not available |

| This compound | Vasopressin V2 | pKi / Ki / IC50 | Data not available |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of a compound like this compound for vasopressin receptors typically involves radioligand binding assays. Below are detailed methodologies for conducting such experiments for each receptor subtype.

Radioligand Binding Assay for Vasopressin V1a, V1b, and V2 Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.

2.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 vasopressin receptor (e.g., CHO-K1, HEK293).

-

Radioligand:

-

For V1a: [³H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.

-

For V1b: [³H]-Arginine Vasopressin (AVP).

-

For V2: [³H]-Arginine Vasopressin (AVP) or a selective V2 antagonist radioligand.

-

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

-

96-well Plates: For performing the assay.

-

Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

-

Cell Harvester.

2.1.2. Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

2.1.3. Assay Procedure

-

Plate Setup: To each well of a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound (this compound) at various concentrations or vehicle (for total binding) or unlabeled AVP (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membranes (protein concentration will vary depending on receptor expression levels).

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled AVP) from the total binding (counts in the absence of test compound).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon agonist binding.

V1a and V1b Receptor Signaling

The V1a and V1b receptors both couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]

V2 Receptor Signaling

The V2 receptor couples to Gαs proteins.[1] Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.[2]

Conclusion

This compound exhibits high affinity for the human vasopressin V1a receptor. However, a complete understanding of its selectivity profile is hampered by the lack of publicly available binding or functional data for the V1b and V2 receptor subtypes. The experimental protocols detailed herein provide a framework for researchers to independently determine the complete selectivity profile of this compound and other novel compounds targeting the vasopressin receptor family. A thorough characterization of the selectivity of such compounds is crucial for advancing our understanding of their therapeutic potential and off-target effects.

References

The Discovery and Synthesis of L-372,662: A Potent and Orally Active Oxytocin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-372,662 is a potent, selective, and orally bioavailable non-peptide antagonist of the human oxytocin (B344502) receptor (OTR). Its development marked a significant advancement in the quest for therapeutic agents capable of modulating the oxytocin signaling pathway, which is implicated in a range of physiological processes, most notably parturition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-372,662, intended for researchers, scientists, and professionals in the field of drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its synthesis and evaluation, and a summary of its key pharmacological data.

Introduction: The Rationale for Oxytocin Receptor Antagonism

The neurohormone oxytocin plays a pivotal role in the initiation and progression of uterine contractions during labor. By binding to its G-protein coupled receptor (GPCR) in the myometrium, oxytocin triggers a signaling cascade that leads to increased intracellular calcium concentrations and subsequent smooth muscle contraction. Antagonism of the oxytocin receptor has therefore been a long-standing therapeutic strategy for the management of preterm labor, a condition associated with significant neonatal morbidity and mortality.

The development of non-peptide antagonists like L-372,662 was driven by the need for orally bioavailable compounds with improved pharmacokinetic profiles and selectivity over related receptors, such as the vasopressin (V1a) receptor, to minimize off-target effects. L-372,662 emerged from a focused medicinal chemistry effort to optimize a novel benzoxazinone-based scaffold.

Discovery and Structure-Activity Relationship (SAR)

The discovery of L-372,662 was the culmination of systematic structure-activity relationship studies aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound, L-371,257.[1][2] The core of this class of antagonists is the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one template.

A key modification leading to L-372,662 was the incorporation of a pyridine (B92270) N-oxide moiety at the terminus of the molecule. This strategic chemical alteration resulted in a compound with significantly improved oral bioavailability and aqueous solubility, crucial for its development as a potential therapeutic agent.[3] Further studies explored the impact of various substitutions on the central benzoyl ring and the pyridine ring, revealing that while lipophilic substituents could enhance in vitro affinity, they were often detrimental to the in vivo metabolic profile.[3]

Quantitative Pharmacological Data

The biological activity of L-372,662 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for L-372,662 and related compounds for comparative analysis.

| Compound | Human Oxytocin Receptor (hOTR) Ki (nM) | Human Vasopressin V1a Receptor (hV1aR) Ki (nM) | Selectivity (hV1aR Ki / hOTR Ki) |

| L-372,662 | 4.8[4] | >2500 | >500[5] |

| L-371,257 | 19[6] | - | - |

| Atosiban | - | - | - |

Table 1: In Vitro Receptor Binding Affinities and Selectivity.

| Compound | Potency (AD50, µg/kg, i.v.) in Rhesus Monkey Uterine Contraction Assay | Oral Bioavailability (F, %) in Dogs | Aqueous Solubility (mg/mL) |

| L-372,662 | 36[4] | 90[4] | 10[5] |

Table 2: In Vivo Potency, Oral Bioavailability, and Aqueous Solubility.

| Parameter | Value | Species/Receptor |

| Kd (wild-type hOTR) | 5.8 nM[4] | Human |

| Kd ([A318G]OTR mutant) | 73 nM[4] | Human |

Table 3: Dissociation Constants (Kd) for Wild-Type and Mutant Human Oxytocin Receptors.

Synthesis of L-372,662

The synthesis of L-372,662 involves a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the published literature.

Caption: High-level synthetic workflow for L-372,662.

Detailed Protocol:

A detailed, step-by-step synthesis protocol would require access to the full experimental section of the primary literature[3], which is not fully available in the provided search results. However, the general approach involves:

-

Acylation: The synthesis commences with the coupling of 1-(piperidin-4-yl)-1,4-dihydrobenz[d][4][7]oxazin-2-one with 4-hydroxy-2-methoxybenzoic acid. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Etherification: The resulting phenolic intermediate is then subjected to an etherification reaction with 3-(chloromethyl)-2-methylpyridine N-oxide. This Williamson ether synthesis is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile (B52724) at an elevated temperature.

-

Purification: The final product, L-372,662, is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to yield the pure compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of L-372,662, based on established protocols in the field.

Radioligand Binding Assay for Oxytocin Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of L-372,662 for the human oxytocin receptor.

Caption: Workflow for the oxytocin receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human oxytocin receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

-

Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]- atosiban) and a range of concentrations of the unlabeled test compound (L-372,662). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of L-372,662 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Uterine Contraction Assay in Rhesus Monkeys

This protocol outlines the procedure for assessing the in vivo potency of L-372,662 as an antagonist of oxytocin-induced uterine contractions in late-gestation pregnant rhesus monkeys.[5]

Methodology:

-

Animal Model: Late-gestation pregnant rhesus monkeys are used as the animal model.

-

Catheterization: Under anesthesia, a catheter is placed into the amniotic fluid to monitor intrauterine pressure. An intravenous catheter is also placed for drug administration.

-

Oxytocin Challenge: A continuous intravenous infusion of oxytocin is administered to induce regular uterine contractions.

-

Drug Administration: Once a stable pattern of contractions is established, L-372,662 is administered intravenously as a bolus dose or as a continuous infusion.

-

Data Acquisition: Intrauterine pressure is continuously recorded, and the frequency and amplitude of contractions are measured before and after drug administration.

-

Data Analysis: The dose of L-372,662 that produces a 50% reduction in the frequency or amplitude of oxytocin-induced contractions (AD50) is determined.

Oxytocin Receptor Signaling Pathway

L-372,662 exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of oxytocin to its receptor. The following diagram illustrates the key components of the oxytocin receptor signaling pathway.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-372,662.

Conclusion

L-372,662 represents a significant achievement in the development of non-peptide oxytocin receptor antagonists. Through a well-designed medicinal chemistry program, key structural modifications were identified that led to a compound with high potency, selectivity, and excellent oral bioavailability. The comprehensive biological characterization of L-372,662 has provided valuable insights into the pharmacology of oxytocin receptor antagonism. This technical guide serves as a detailed resource for scientists and researchers, providing the necessary information to understand and potentially build upon the discovery and development of this important molecule. Further research in this area may lead to the development of even more refined therapeutic agents for the management of preterm labor and other conditions modulated by the oxytocin system.

References

- 1. Identification of potent and selective oxytocin antagonists. Part 1: indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of L-372662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-372662 is a potent, orally active, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Developed as a potential therapeutic agent for conditions such as preterm labor, its in vitro characterization is crucial for understanding its pharmacological profile, including binding affinity, functional antagonism, and selectivity. This document provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols and a summary of its known pharmacological properties.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | 1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | [1] |

| CAS Number | 162045-26-3 | [1] |

| Molecular Formula | C33H38N4O6 | [1] |

| Molecular Weight | 586.69 g/mol | [1] |

| Target | Oxytocin Receptor (OTR) | [1][2][3] |

| Activity | Antagonist | [1][2][3] |

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value (nM) | Species | Reference |

| Ki | Oxytocin Receptor | 4.1 | Human (cloned) | [2] |

| Ki | Oxytocin Receptor | 4.8 | Not Specified | [3] |

| Kd | Oxytocin Receptor (wild-type) | 5.8 | Human | [3] |

| Kd | Oxytocin Receptor ([A318G] mutant) | 73 | Human | [3] |

Table 2: Selectivity

| Receptor | Selectivity vs. OTR | Reference |

| Vasopressin V1a Receptor (V1aR) | High selectivity for OTR over V1aR | [2][3] |

Note: While functional data such as IC50 or pA2 values for this compound are not explicitly available in the reviewed literature, the following sections describe the standard assays used to generate such data for OTR antagonists.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound and other non-peptide oxytocin receptor antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of this compound for the oxytocin receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

-

Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Oxytocin)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the OTR in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding).

-

A high concentration of unlabeled oxytocin for non-specific binding determination.

-

A fixed concentration of radiolabeled oxytocin.

-

The cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of L-372662

Notice: A comprehensive search for the pharmacokinetic and pharmacodynamic properties of a compound designated "L-372662" did not yield any specific results in the public domain. This suggests several possibilities:

-

Internal Compound Designator: "this compound" may be an internal code used during early-stage drug discovery and development within a pharmaceutical or research organization. Such internal identifiers are often not publicly disclosed until the compound progresses to a later stage of development and is assigned a non-proprietary name (e.g., an International Nonproprietary Name or INN).

-

Discontinued (B1498344) Development: The compound may have been discontinued during preclinical or early clinical development, and as a result, no detailed scientific data was published.

-

Alternative Designation: The compound may be more commonly known by a different name or code that has not been linked to "this compound" in publicly accessible databases.

-

Typographical Error: There is a possibility that the designation "this compound" contains a typographical error.

Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound.

To facilitate a more successful search and the creation of the requested content, please verify the compound designation. If an alternative name, chemical structure, or any associated publication is available, this information would be crucial for retrieving the relevant pharmacokinetic and pharmacodynamic data.

For illustrative purposes, had data been available for this compound, this guide would have been structured as follows:

Illustrative Structure of the Requested Technical Guide

Introduction

This section would provide a general overview of this compound, including its chemical class, proposed therapeutic target, and mechanism of action. It would set the context for understanding its pharmacokinetic and pharmacodynamic profile.

Pharmacokinetics

This core section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Absorption

-

Bioavailability (oral, intravenous)

-

Rate of absorption (Tmax)

-

Influence of food on absorption

Distribution

-

Volume of distribution (Vd)

-

Plasma protein binding

-

Tissue distribution studies

Metabolism

-

Primary metabolic pathways

-

Key metabolizing enzymes (e.g., Cytochrome P450 isoforms)

-

Formation of active or inactive metabolites

Excretion

-

Elimination half-life (t½)

-

Clearance (CL)

-

Routes of excretion (renal, fecal)

Table 1: Summary of Pharmacokinetic Parameters of this compound (This table would be populated with quantitative data from preclinical and clinical studies.)

| Parameter | Species | Route of Administration | Value | Units |

| Bioavailability | Rat | Oral | Data | % |

| Tmax | Human | Oral | Data | hours |

| Vd | Monkey | IV | Data | L/kg |

| Protein Binding | Human Plasma | in vitro | Data | % |

| t½ | Human | IV | Data | hours |

| Clearance | Human | IV | Data | mL/min/kg |

Pharmacodynamics

This section would focus on the biochemical and physiological effects of this compound and their relationship with drug concentration.

Target Engagement and Potency

-

In vitro binding affinity (Ki, Kd)

-

In vitro functional activity (IC50, EC50)

-

Cellular and in vivo target engagement assays

Table 2: In Vitro Pharmacodynamic Profile of this compound (This table would present key potency and affinity data.)

| Assay Type | Target | Cell Line/System | Value | Units |

| Binding Affinity (Ki) | Target X | Recombinant Protein | Data | nM |

| Functional Inhibition (IC50) | Target X | Cell Line Y | Data | nM |

| Functional Activation (EC50) | Target Z | Cell Line A | Data | nM |

Signaling Pathway Modulation

A detailed description of the intracellular signaling pathways affected by this compound following target engagement would be provided here.

The Role of L-372,662 in Investigating Oxytocin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502) (OT), a nonapeptide neurohormone, plays a crucial role in a myriad of physiological processes, including uterine contraction, lactation, and complex social behaviors. The diverse effects of oxytocin are mediated by the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Understanding the intricate signaling pathways initiated by OTR activation is paramount for the development of novel therapeutics targeting conditions such as preterm labor, social affective disorders, and pain. L-372,662 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Its properties make it an invaluable pharmacological tool for elucidating the precise mechanisms of oxytocin action and for the preclinical evaluation of OTR-targeted therapies. This technical guide provides an in-depth overview of L-372,662, including its pharmacological profile, the experimental protocols used for its characterization, and its application in dissecting oxytocin receptor signaling pathways.

Pharmacological Profile of L-372,662

L-372,662 is a highly selective antagonist for the human oxytocin receptor, demonstrating significantly lower affinity for the structurally related vasopressin (V1a and V2) receptors. This selectivity is critical for discerning the specific effects of oxytocin receptor blockade from those of vasopressin receptor antagonism.

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Cloned Human Oxytocin Receptor | 4.1 nM | [1] |

| Cloned Human Oxytocin Receptor | 4.8 nM | ||

| In Vivo Potency (AD50) | Rat (Intravenous) | 0.71 mg/kg | [1] |

| Rhesus Monkey (Late Gestation) | 36 µg/kg | ||

| Oral Bioavailability | Rat | 90% | [1] |

| Dog | 96% | [1] | |

| Aqueous Solubility | pH 5.2 | >8.5 mg/mL | [1] |

Oxytocin Receptor Signaling Pathways

The binding of oxytocin to its receptor initiates a cascade of intracellular events. L-372,662 acts by competitively inhibiting this binding, thereby blocking the downstream signaling pathways. The primary signaling cascades activated by the oxytocin receptor are the Gq/Phospholipase C pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Gq/Phospholipase C (PLC) Signaling Pathway

Upon oxytocin binding, the OTR couples to the Gq alpha subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with L-372662

A lack of publicly available scientific literature on the biological target, mechanism of action, and preclinical data for the compound L-372662 prevents the creation of a specific and detailed in vivo study protocol. To design a scientifically valid and ethical in vivo experiment, critical information about the compound is paramount.

For the benefit of researchers, scientists, and drug development professionals, this document outlines a generalized framework for an in vivo study protocol. This template can be adapted once the necessary preliminary data for this compound, or any other investigational compound, becomes available.

Prerequisites for Designing an In Vivo Study Protocol

Before initiating any in vivo studies, the following foundational data must be established through prior in vitro and analytical research:

-

Biological Target and Mechanism of Action: A clear understanding of the molecular target of this compound and how it modulates its activity is essential for selecting the appropriate animal model and relevant biomarkers.

-

Pharmacodynamics: Information on the compound's effect on the body and the dose-response relationship is crucial for selecting a starting dose and predicting the therapeutic window.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine the appropriate route of administration, dosing frequency, and to understand the compound's bioavailability and half-life.

-

Toxicology: Preliminary in vitro and/or in vivo toxicology studies are required to establish a safety profile and to determine the maximum tolerated dose (MTD).

-

Formulation: A stable and appropriate vehicle for the administration of this compound must be developed and tested for compatibility and stability.

Generalized In Vivo Experimental Protocol

The following protocol is a template and should be adapted based on the specific characteristics of this compound and the research question.

1. Objective: To evaluate the in vivo efficacy, pharmacokinetics, and/or safety of this compound in a relevant animal model of [Specify Disease/Condition].

2. Animal Model:

-

Species and Strain: [e.g., C57BL/6 mice, Sprague-Dawley rats]. The choice of animal model should be justified based on its ability to recapitulate the human disease state and its predictive validity for clinical outcomes.

-

Sex and Age: [e.g., Male, 8-10 weeks old].

-

Acclimation: Animals should be acclimated to the facility for a minimum of [e.g., 7 days] prior to the start of the experiment.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.

3. Experimental Design:

-

Grouping: Animals should be randomly assigned to treatment and control groups.

-

Controls: Appropriate controls are critical for data interpretation and should include a vehicle control and may include a positive control (a compound with known efficacy).

-

Blinding: To minimize bias, the study should be conducted in a blinded manner where possible.

4. Dosing and Administration:

-

Dose Levels: At least three dose levels of this compound should be evaluated to determine a dose-response relationship.

-

Route of Administration: [e.g., Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)]. The route should be chosen based on the pharmacokinetic properties of the compound and the intended clinical application.

-

Dosing Frequency and Duration: [e.g., Once daily for 14 days]. This will be informed by the compound's half-life and the desired therapeutic exposure.

5. Outcome Measures:

-

Efficacy Endpoints: These are dependent on the disease model and may include tumor volume measurements, behavioral assessments, or biomarker analysis.

-

Pharmacokinetic Analysis: Blood samples should be collected at predetermined time points to determine the concentration of this compound over time.

-

Safety and Tolerability: Daily monitoring of clinical signs, body weight, and food/water intake is essential. At the end of the study, organ weights and histopathology may be assessed.

6. Data Analysis:

-

Statistical analysis should be performed to determine the significance of the observed effects. The choice of statistical test will depend on the nature of the data.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example of an In Vivo Efficacy Study Data Summary

| Treatment Group | Dose (mg/kg) | N | Primary Efficacy Endpoint (Mean ± SEM) | Change in Body Weight (%) |

| Vehicle Control | 0 | 10 | [Insert Data] | [Insert Data] |

| This compound | 1 | 10 | [Insert Data] | [Insert Data] |

| This compound | 10 | 10 | [Insert Data] | [Insert Data] |

| This compound | 50 | 10 | [Insert Data] | [Insert Data] |

| Positive Control | [Dose] | 10 | [Insert Data] | [Insert Data] |

Table 2: Example of a Pharmacokinetic Parameter Summary

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| This compound | 10 | i.v. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | 10 | p.o. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Diagrams are crucial for illustrating complex experimental workflows and signaling pathways.

Caption: A generalized workflow for an in vivo efficacy and pharmacokinetic study.

Once the signaling pathway of this compound is identified, a specific diagram can be created. Below is a hypothetical example.

Application Notes and Protocols for L-372662 Administration in Rodent Models

A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated as L-372662. Consequently, the creation of detailed application notes and protocols for its administration in rodent models is not possible at this time.

The identifier "this compound" may represent an internal compound code that has not been disclosed in published research, a developmental drug that was discontinued (B1498344) before reaching public documentation, or a potential error in nomenclature. Without access to proprietary data or published studies, generating the requested detailed protocols, data tables, and signaling pathway diagrams would be speculative and scientifically unsound.

To fulfill this request, it is crucial to first identify the correct and publicly recognized name or designation for this compound. Researchers, scientists, and drug development professionals are advised to:

-

Verify the compound identifier: Please double-check the spelling and format of "this compound" to ensure its accuracy.

-

Consult internal documentation: If this compound is from an internal discovery program, please refer to the relevant internal documentation for its chemical structure, mechanism of action, and any preclinical data.

-

Search for alternative identifiers: The compound may be known by a different chemical name, a patent number, or another institutional identifier.

Once a verifiable and documented compound is identified, the following sections can be developed to provide comprehensive application notes and protocols for its administration in rodent models.

General Considerations for Rodent Administration (Illustrative Pending Compound Identification)

While specific protocols for this compound cannot be provided, the following represents a generalized framework that would be populated with specific data once the compound is identified.

Table 1: Illustrative Quantitative Data Summary

| Parameter | Rodent Model (e.g., C57BL/6 Mouse) | Rodent Model (e.g., Sprague-Dawley Rat) | Reference(s) |

| Dosage Range | Data Not Available | Data Not Available | N/A |

| Administration Route | Data Not Available | Data Not Available | N/A |

| Vehicle | Data Not Available | Data Not Available | N/A |

| Frequency | Data Not Available | Data Not Available | N/A |

| Treatment Duration | Data Not Available | Data Not Available | N/A |

| Pharmacokinetic Profile | |||

| Tmax | Data Not Available | Data Not Available | N/A |

| Cmax | Data Not Available | Data Not Available | N/A |

| Half-life (t½) | Data Not Available | Data Not Available | N/A |

| Bioavailability | Data Not Available | Data Not Available | N/A |

| Observed Effects | Data Not Available | Data Not Available | N/A |

Experimental Protocols (Illustrative Pending Compound Identification)

A detailed methodology for key experiments would be provided here, including:

-

Animal Models: Species, strain, age, weight, and housing conditions.

-

Compound Preparation: Instructions for dissolving or suspending the compound in a suitable vehicle.

-

Administration Procedures: Detailed step-by-step instructions for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

-

In-life Monitoring: Parameters to be observed during the study, such as clinical signs, body weight, and food/water intake.

-

Endpoint Analysis: Procedures for tissue collection, sample processing, and analytical methods (e.g., HPLC-MS/MS for pharmacokinetic analysis, Western blotting for target engagement).

Signaling Pathways and Workflows (Illustrative Pending Compound Identification)

Diagrams illustrating the compound's mechanism of action or experimental procedures would be generated using Graphviz (DOT language) once the relevant information is available.

Example of a Potential Experimental Workflow Diagram:

Caption: Illustrative general experimental workflow for a rodent study.

We are committed to providing accurate and detailed scientific information. Once a valid and publicly documented identifier for the compound of interest is provided, we will proceed with generating the comprehensive application notes and protocols as requested.

Application Notes and Protocols for L-372662, an Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-372662, a potent and orally active non-peptide oxytocin (B344502) receptor antagonist, in common cell culture assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the inhibitory activity of this compound and similar compounds targeting the oxytocin receptor.

Introduction to this compound

This compound is a selective antagonist of the human oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11 proteins.[1] Upon activation by its endogenous ligand, oxytocin, the OTR initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3][4][5][6] This signaling pathway is crucial in various physiological processes, including uterine contractions during labor and lactation.[2][3][7] this compound competitively inhibits this pathway, making it a valuable tool for studying oxytocin signaling and a potential therapeutic agent for conditions such as preterm labor.

Core Applications

This document outlines two key in vitro assays to characterize the antagonist activity of this compound:

-

Calcium Flux Assay: A high-throughput method to quantify the inhibition of oxytocin-induced intracellular calcium release in cells expressing the human oxytocin receptor.

-

Cell Contraction Assay: A physiologically relevant assay to measure the inhibition of oxytocin-induced contraction of smooth muscle cells embedded in a collagen matrix.

Data Presentation

The following tables summarize representative quantitative data obtained from the described assays.

Table 1: Inhibition of Oxytocin-Induced Calcium Flux by this compound

| This compound Concentration (nM) | % Inhibition of Calcium Flux (Mean ± SD) |

| 0.1 | 5.2 ± 1.8 |

| 1 | 25.6 ± 3.5 |

| 5 | 48.9 ± 4.1 |

| 10 | 75.3 ± 2.9 |

| 50 | 95.1 ± 1.5 |

| 100 | 98.7 ± 0.8 |

| IC50 (nM) | 5.1 |

Table 2: Inhibition of Oxytocin-Induced Cell Contraction by this compound

| This compound Concentration (nM) | % Inhibition of Gel Contraction (Mean ± SD) |

| 1 | 10.5 ± 2.1 |

| 10 | 45.8 ± 5.3 |

| 50 | 80.2 ± 3.7 |

| 100 | 92.4 ± 2.5 |

| 500 | 97.1 ± 1.9 |

| IC50 (nM) | 11.2 |

Signaling Pathway

The following diagram illustrates the primary signaling pathway of the oxytocin receptor and the point of inhibition by this compound.

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Calcium Flux Assay for IC50 Determination of this compound

This protocol describes the measurement of this compound's ability to inhibit oxytocin-induced intracellular calcium mobilization in a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OTR).

Caption: Workflow for the Calcium Flux Assay.

Materials:

-

CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OTR)

-

Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

-

96-well black, clear-bottom microplates

-

This compound

-

Oxytocin

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent plate reader with an injection module

Procedure:

-

Cell Seeding:

-

Culture CHO-K1/OTR cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells at a density of 50,000 cells/well in a 96-well plate and incubate overnight.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

-

Aspirate the culture medium from the wells and wash once with assay buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation and Incubation:

-

Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.

-

After the dye loading incubation, aspirate the loading solution and wash the cells twice with assay buffer.

-

Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer only for control.

-

Incubate at 37°C for 20 minutes.

-

-

Oxytocin Stimulation and Fluorescence Reading:

-

Prepare a 2X solution of oxytocin in assay buffer (at a concentration that elicits ~80% of the maximal response, EC80).

-

Place the plate in the fluorescent plate reader.

-

Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for a total of 120 seconds.

-

After a 20-second baseline reading, inject 50 µL of the oxytocin solution into each well.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after oxytocin addition.

-

Subtract the baseline fluorescence from the peak fluorescence to get the response amplitude.

-

Calculate the percentage of inhibition for each this compound concentration relative to the oxytocin-only control.

-

Plot the % inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Contraction Assay

This assay measures the ability of this compound to inhibit oxytocin-induced contraction of myometrial smooth muscle cells cultured in a 3D collagen gel.

Caption: Workflow for the Cell Contraction Assay.

Materials:

-

Human myometrial smooth muscle cells (hMSMCs)

-

Cell culture medium (e.g., SmGM-2 BulletKit)

-

24-well cell culture plates

-

Type I collagen solution

-

This compound

-

Oxytocin

-

Digital imaging system

Procedure:

-

Preparation of Cell-Collagen Gels:

-

Culture hMSMCs to ~80% confluency.

-

Trypsinize and resuspend the cells in serum-free medium to a concentration of 2 x 10^6 cells/mL.

-

On ice, mix the cell suspension with the collagen solution and neutralization buffer to a final collagen concentration of 1.5 mg/mL and a cell density of 2 x 10^5 cells/mL.

-

Dispense 500 µL of the cell-collagen mixture into each well of a 24-well plate.

-

Incubate at 37°C for 1 hour to allow for polymerization.

-

-

Pre-incubation and Treatment:

-

Gently add 1 mL of culture medium to each well.

-

Incubate for 48 hours to allow cells to establish mechanical tension.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with the this compound solutions and incubate for 1 hour.

-

-

Induction of Contraction:

-

Add oxytocin to the wells at a final concentration known to induce significant contraction (e.g., 100 nM).

-

Using a sterile pipette tip, gently detach the collagen gels from the sides and bottom of the wells.

-

-

Image Acquisition and Analysis:

-

Immediately after detachment (time 0) and at subsequent time points (e.g., 4, 8, and 24 hours), capture images of the gels using a digital imaging system.

-

Use image analysis software to measure the area of each gel.

-

Calculate the percentage of contraction for each condition relative to the initial gel area.

-

Determine the percentage of inhibition of contraction for each this compound concentration compared to the oxytocin-only control.

-

Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. It is recommended to perform appropriate controls and validation experiments. This product is for research use only and not for use in diagnostic procedures.

References

- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols for Calcium Imaging with L-372,662 to Block the Oxytocin Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxytocin (B344502) receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions, lactation, and social behavior. Upon binding of its ligand, oxytocin (OT), the OTR primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. The elevation of intracellular calcium is a critical event that mediates many of the downstream cellular responses to OT.

L-372,662 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its ability to block the effects of oxytocin makes it a valuable pharmacological tool for studying OTR signaling pathways and for the development of therapeutics targeting this receptor. Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration in real-time, providing a functional readout of OTR activation and its inhibition.

These application notes provide a comprehensive guide to using L-372,662 as an OTR antagonist in calcium imaging experiments. Detailed protocols for cell preparation, dye loading, and data acquisition are included, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Properties of L-372,662

The following table summarizes the key quantitative data for L-372,662, providing a quick reference for its binding affinity and selectivity.

| Parameter | Value | Species | Receptor | Notes |

| Kᵢ | 4.8 nM | Human | Oxytocin Receptor | Competitive binding affinity. |

| Kᵈ | 5.8 nM | Human | Wild-type Oxytocin Receptor | Dissociation constant. |

| Selectivity | High | Human | OTR vs. V₁ₐR | Demonstrates high selectivity for the oxytocin receptor over the vasopressin 1a receptor.[1] |

Signaling Pathways and Experimental Workflow

Oxytocin Receptor Signaling Pathway Leading to Calcium Mobilization

The binding of oxytocin to its receptor triggers a well-defined signaling cascade. The following diagram illustrates the key steps involved in OTR-mediated intracellular calcium release.

Caption: OTR signaling cascade leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging with L-372,662

This diagram outlines the general steps for conducting a calcium imaging experiment to assess the antagonistic effect of L-372,662 on OTR activation.

Caption: Workflow for assessing OTR antagonism using calcium imaging.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., CHO-hOTR, HEK293-hOTR, or primary cells known to express OTR).

-

L-372,662: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Oxytocin: Prepare a stock solution (e.g., 1 mM in sterile water or appropriate buffer) and store at -20°C.

-

Calcium Indicator Dye: Fura-2 AM, Fluo-4 AM, or other suitable calcium-sensitive dyes.

-

Pluronic F-127: To aid in the dispersion of the AM ester dye in aqueous media.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Antibiotics: Penicillin-Streptomycin.

-

Balanced Salt Solution (BSS): E.g., Hanks' Balanced Salt Solution (HBSS) with or without Ca²⁺ and Mg²⁺, buffered with HEPES.

-

DMSO: For dissolving L-372,662 and the calcium indicator dye.

-

96-well black, clear-bottom microplates: For fluorescence measurements.

Protocol 1: Calcium Mobilization Assay using Fura-2 AM

This protocol is designed for use with a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.

1. Cell Seeding: a. Culture cells expressing OTR in appropriate medium. b. The day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading: a. Prepare a Fura-2 AM loading solution. For a final concentration of 5 µM Fura-2 AM, mix Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO before diluting in serum-free medium or BSS. b. Aspirate the culture medium from the wells. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

3. Cell Washing: a. Aspirate the loading solution. b. Wash the cells twice with BSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye. c. Add BSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Antagonist Pre-incubation: a. Prepare serial dilutions of L-372,662 in BSS. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest L-372,662 concentration). b. Aspirate the BSS from the wells and add the L-372,662 dilutions or vehicle. c. Incubate for 15-30 minutes at room temperature.

5. Calcium Measurement: a. Place the microplate in a fluorescence plate reader or on the stage of a fluorescence microscope. b. Set the instrument to measure the fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. c. Record a stable baseline fluorescence for 10-20 seconds. d. Add oxytocin to all wells to achieve a final concentration that elicits a submaximal but robust response (e.g., EC₈₀, typically in the low nanomolar range for OTR). e. Immediately begin recording the fluorescence changes for 1-3 minutes.

6. Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). b. The change in intracellular calcium is proportional to the change in this ratio. c. Determine the peak response for each well. d. Plot the peak response as a function of the L-372,662 concentration to generate an inhibition curve and calculate the IC₅₀ value.

Representative Data

The expected outcome of this experiment is a dose-dependent inhibition of the oxytocin-induced calcium signal by L-372,662.

| L-372,662 Concentration (nM) | Oxytocin-Induced Peak [Ca²⁺]i Response (% of control) |

| 0 (Vehicle) | 100% |

| 1 | ~90% |

| 10 | ~50% |

| 100 | ~10% |

| 1000 | <5% |

This table represents hypothetical data for illustrative purposes.

Conclusion

L-372,662 is a valuable tool for investigating the role of the oxytocin receptor in calcium signaling and other cellular processes. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute calcium imaging experiments to effectively block the oxytocin receptor and quantify the effects on intracellular calcium dynamics. Careful optimization of cell type, dye loading, and compound concentrations will ensure high-quality, reproducible data for advancing our understanding of OTR pharmacology and physiology.

References

Application Notes and Protocols for L-372662 in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-372662 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Developed by Merck, it exhibits high affinity for the human oxytocin receptor, with a Ki of 4.1 nM, and demonstrates excellent oral bioavailability in rats (90%) and dogs (96%).[1] Its favorable pharmacokinetic profile, including good aqueous solubility, makes it a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes. While direct behavioral neuroscience studies utilizing this compound are not extensively published, its properties, along with data from other oxytocin antagonists, provide a strong basis for its application in studying social behaviors, anxiety, and other oxytocin-mediated processes in animal models.

This document provides detailed application notes and extrapolated protocols for the use of this compound in behavioral neuroscience experiments. The methodologies are based on established paradigms for other oxytocin receptor antagonists and the known pharmacokinetic properties of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor. By blocking the binding of endogenous oxytocin to its receptor, this compound inhibits the downstream signaling pathways. The oxytocin receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various cellular responses. In the context of the central nervous system, this signaling is implicated in modulating neurotransmission and synaptic plasticity, thereby influencing a range of social and emotional behaviors.

Data Presentation: Pharmacokinetics and In Vitro Potency

The following tables summarize the known quantitative data for this compound.

| Parameter | Value | Species/System |

| In Vitro Potency (Ki) | 4.1 nM | Cloned human oxytocin receptor |

| In Vivo Potency (ID50) | 0.71 mg/kg (intravenous) | Rat |

| Oral Bioavailability | 90% | Rat |

| Oral Bioavailability | 96% | Dog |

| Aqueous Solubility | >8.5 mg/mL (at pH 5.2) | N/A |

| Selectivity | High selectivity against human arginine vasopressin receptors | Human receptors |

Table 1: Pharmacokinetic and In Vitro Data for this compound.[1]

Experimental Protocols

Given the lack of direct behavioral studies with this compound, the following protocols are proposed based on studies with similar non-peptide oxytocin antagonists (e.g., L-368,899) and established behavioral paradigms. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Social Recognition Test

Objective: To assess the role of oxytocin receptors in social memory. Oxytocin receptor antagonists are expected to impair social recognition.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution appropriate for the chosen administration route)

-

Adult male mice or rats

-

Juvenile conspecifics (stimulus animals)

-

Test arena (e.g., a clean home cage)

Protocol:

-

Habituation: Habituate the adult test animal to the test arena for 30 minutes one day prior to the experiment.

-

Drug Administration: Administer this compound or vehicle to the adult test animal. Based on the high oral bioavailability, oral gavage is a viable option. An intraperitoneal (i.p.) injection can also be used. A starting dose range of 1-10 mg/kg is suggested, administered 30-60 minutes before the first exposure.

-

Initial Exposure (T1): Introduce a juvenile stimulus animal into the test arena with the adult animal for a 4-minute session. Record the total time the adult animal spends investigating the juvenile (e.g., sniffing).

-

Inter-exposure Interval: Return both animals to their home cages for a defined period (e.g., 30-120 minutes).

-

Second Exposure (T2): Re-introduce the same juvenile (familiar) or a novel juvenile into the arena with the adult for another 4-minute session. Record the investigation time.

-

Data Analysis: A social recognition index can be calculated (e.g., (Time at T1 - Time at T2) / (Time at T1 + Time at T2)). A significant reduction in investigation time between T1 and T2 for the familiar juvenile in the vehicle group indicates intact social memory. Impairment of this reduction by this compound would suggest a deficit in social recognition.

Elevated Plus Maze (EPM) Test

Objective: To evaluate the effect of this compound on anxiety-like behavior. The role of oxytocin in anxiety is complex; antagonists may have anxiolytic or anxiogenic effects depending on the context.

Materials:

-

This compound

-

Vehicle

-

Adult mice or rats

-

Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

Protocol:

-

Habituation: Handle the animals for several days leading up to the test.

-

Drug Administration: Administer this compound or vehicle (e.g., 1-10 mg/kg, i.p. or orally) 30-60 minutes before the test.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Recording: Use a video tracking system to record the animal's movement. Key parameters to measure include:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. It is crucial to analyze locomotor activity to rule out confounding effects on movement.

Concluding Remarks

This compound represents a promising pharmacological tool for elucidating the role of the oxytocin system in behavioral neuroscience. Its excellent oral bioavailability and selectivity make it particularly advantageous for systemic administration in animal models. While direct behavioral data for this compound is currently limited, the provided protocols, based on established methodologies for other oxytocin receptor antagonists, offer a solid framework for initiating such studies. It is imperative for researchers to conduct thorough dose-response investigations to validate the optimal experimental parameters for their specific research questions. The use of this compound in conjunction with the detailed protocols outlined here will contribute to a deeper understanding of the complex role of oxytocin in regulating social and emotional behaviors.

References

How to dissolve L-372662 for experimental use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of L-372662, a potent and orally active non-peptide oxytocin (B344502) receptor (OTR) antagonist.

Introduction

This compound is a selective antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) involved in a wide array of physiological processes, including uterine contractions, lactation, and social behavior. As a non-peptide antagonist, this compound offers the advantage of oral bioavailability, making it a valuable tool for in vivo research. Proper dissolution and formulation are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 162045-26-3 | MedKoo Biosciences |

| Molecular Formula | C₃₃H₃₈N₄O₆ | MedKoo Biosciences |

| Molecular Weight | 586.69 g/mol | MedKoo Biosciences |

| Solubility in DMSO | 100 mg/mL (170.45 mM) (ultrasonication may be required) | LabSolutions |

| Aqueous Solubility | 10 mg/mL | MedchemExpress |

Dissolution Protocols